molecular formula C15H13FN2O B2408914 N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide CAS No. 2176844-02-1

N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide

Cat. No.: B2408914
CAS No.: 2176844-02-1
M. Wt: 256.28
InChI Key: BGWMACKOAHSZBW-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide is a chemical compound with the molecular formula C14H11FN2O It is known for its unique structure, which includes a fluorophenyl group, a pyridinylmethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide typically involves the reaction of 4-fluorobenzaldehyde with 2-pyridinemethanamine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyridinylmethyl group facilitates its interaction with nucleophilic sites. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide is unique due to the presence of both the fluorophenyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-[(4-fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-2-14(19)18-15(13-5-3-4-10-17-13)11-6-8-12(16)9-7-11/h2-10,15H,1H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWMACKOAHSZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=C(C=C1)F)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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